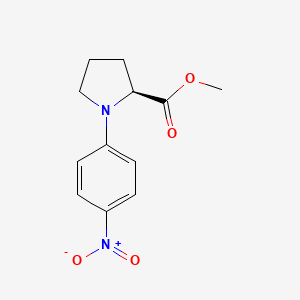

Methyl (4-nitrophenyl)-L-prolinate

Description

Contextualization of Activated Esters in Contemporary Synthetic Chemistry

In modern organic synthesis, the formation of amide and ester bonds is a fundamental transformation. Activated esters are a class of ester functional groups that are highly susceptible to nucleophilic attack. wikipedia.org This enhanced reactivity is typically achieved by incorporating electronegative substituents into the acyl or alkoxy portion of the ester. wikipedia.org Their primary application is as acylating agents, where they react more rapidly than their unactivated counterparts, particularly with amines to form amides. wikipedia.org

The use of activated esters has become a cornerstone of many synthetic strategies, particularly in peptide synthesis. fishersci.com Historically, methods like the Schotten-Baumann reaction using acyl chlorides were common but suffered from the instability of the reagents and the production of acidic byproducts. fishersci.com The development of activated ester intermediates, including those derived from hydroxybenzotriazole (B1436442) and nitrophenols, offered a milder and more efficient alternative. wikipedia.orgfishersci.com These reagents have largely replaced older methods, providing greater control and broader substrate scope in the synthesis of complex, multi-functional compounds. fishersci.com The high reactivity and ease of reaction of activated esters, especially their selective reaction with amino groups, make them invaluable in various fields, including polymer chemistry and biochemistry. mdpi.com

Significance of Chiral Proline Derivatives in Asymmetric Transformations and Biomimetic Chemistry

Proline, a unique cyclic secondary amino acid, and its derivatives have emerged as powerful tools in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. wikipedia.orgethz.ch L-proline itself is often referred to as the "simplest enzyme" due to its ability to catalyze reactions with high stereoselectivity. libretexts.org This capability arises from its bifunctional nature, possessing both a secondary amine and a carboxylic acid, which can act as both an acid and a base during a reaction. libretexts.orgmdpi.com

The chiral scaffold of proline is readily available and inexpensive, making it an attractive starting point for the development of more complex organocatalysts. libretexts.orgmdpi.com These catalysts operate through mechanisms such as enamine and iminium ion formation, enabling a wide range of asymmetric transformations including aldol (B89426) reactions, Mannich reactions, and Michael additions. wikipedia.orgnih.gov The development of modified proline derivatives has further expanded the scope and efficiency of these reactions, often leading to improved enantioselectivity and reactivity. libretexts.orgresearchgate.net The ability of these catalysts to mimic the function of natural enzymes in promoting stereoselective reactions underscores their importance in biomimetic chemistry. libretexts.org

Evolution of (4-nitrophenyl)-L-prolinate Derivatives as Activated Esters and Chiral Building Blocks

The combination of the reactive properties of nitrophenyl esters and the chiral nature of proline has led to the development of valuable reagents like (4-nitrophenyl)-L-prolinate derivatives. These compounds serve a dual purpose as both activated esters for facile amide bond formation and as chiral building blocks for introducing stereocenters into target molecules.

Historical Perspectives on Nitrophenyl Esters in Peptide Synthesis

The use of nitrophenyl esters in peptide synthesis represents a significant advancement in the field. Early work in peptide synthesis recognized the higher reactivity of certain esters, such as methyl esters, over others. researchgate.net A major breakthrough came with the understanding that phenyl esters, and particularly those with electron-withdrawing groups like a nitro group, exhibit significantly enhanced rates of aminolysis compared to simple alkyl esters. researchgate.net This led to the widespread adoption of p-nitrophenyl esters as activated intermediates for forming peptide bonds. sci-hub.se

These activated esters provided a reliable and efficient method for coupling amino acids, overcoming some of the challenges associated with other methods. researchgate.net The development of o-nitrophenyl esters also found application in solid-phase peptide synthesis, further expanding the toolkit available to chemists. acs.org The stability and reactivity of nitrophenyl esters have made them a mainstay in the synthesis of peptides and other complex amide-containing molecules. nih.gov

Emergence of Proline-Based Chiral Auxiliaries and Organocatalysts

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, was significantly advanced by the discovery of proline's catalytic abilities. wikipedia.org The first proline-catalyzed intramolecular aldol cyclization was reported in the early 1970s, marking a pivotal moment in asymmetric synthesis. libretexts.org This discovery sparked extensive research into the use of proline and its derivatives as catalysts for a variety of enantioselective reactions. wikipedia.orglibretexts.org

Proline's effectiveness as a catalyst stems from its ability to form chiral enamines and iminium ions as key intermediates. wikipedia.orgnih.gov This allows for the highly stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.org Over the years, numerous modified proline catalysts have been developed to enhance selectivity, reactivity, and compatibility with different reaction conditions and solvents. libretexts.orgresearchgate.net These developments have solidified the position of proline-based systems as indispensable tools in modern asymmetric organic synthesis. organic-chemistry.org

Current Research Landscape and Scope of Methyl (4-nitrophenyl)-L-prolinate Applications

Current research continues to explore and expand the applications of this compound and related compounds. While specific, direct applications of "this compound" in the literature are not extensively detailed in the provided search results, the broader context of its constituent parts—activated nitrophenyl esters and proline derivatives—points to its potential utility.

The synthesis of related N-(4'-nitrophenyl)-L-prolinamides has been reported, starting from the condensation of p-fluoronitrobenzene with L-proline, followed by amidation. nih.govresearchgate.net This indicates the use of the N-(4-nitrophenyl)-L-proline core as a scaffold for creating libraries of compounds with potential biological activity. nih.gov For instance, these prolinamides have been evaluated for their anticancer activities against various human carcinoma cell lines. nih.gov

The general reactivity of activated esters continues to be a powerful tool for creating new chemical bonds. chemistryworld.com Furthermore, the development of novel proline derivatives remains an active area of research, with new catalysts being designed for improved performance in asymmetric reactions. organic-chemistry.org Given these active areas of investigation, it is plausible that this compound serves as a valuable intermediate in the synthesis of more complex chiral molecules, including pharmacologically active agents and novel organocatalysts. The combination of its activated ester functionality and its inherent chirality makes it a versatile building block for a range of synthetic endeavors.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-1-(4-nitrophenyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-18-12(15)11-3-2-8-13(11)9-4-6-10(7-5-9)14(16)17/h4-7,11H,2-3,8H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUGHLAIFLPIPC-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 4 Nitrophenyl L Prolinate

Esterification Strategies for 4-Nitrophenol (B140041) Incorporation onto L-Proline Methyl Ester

The core of synthesizing methyl (4-nitrophenyl)-L-prolinate lies in the effective formation of an ester bond between L-proline methyl ester and 4-nitrophenol. Various strategies have been developed to achieve this transformation, ranging from direct methods to the use of sophisticated coupling reagents.

Direct Esterification and Transesterification Approaches

Direct esterification of a carboxylic acid with an alcohol is a fundamental organic reaction. In the context of synthesizing this compound, this would involve the reaction of N-protected L-proline with 4-nitrophenol. However, this method often requires harsh conditions, such as high temperatures and strong acid catalysts, which can lead to side reactions and racemization, particularly with sensitive amino acid substrates. peptide.comsciencemadness.orgnih.gov

A common method for the esterification of amino acids is the Fischer-Speier esterification, which involves treating the amino acid with an alcohol in the presence of a strong acid catalyst like gaseous hydrogen chloride. sciencemadness.org While effective for simple alkyl esters, its application for aryl esters like the 4-nitrophenyl ester can be less straightforward.

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, presents another potential route. In this case, L-proline methyl ester could react with 4-nitrophenol. This equilibrium-driven reaction often requires a catalyst and the removal of the displaced alcohol (methanol) to drive the reaction towards the desired product.

Coupling Reagent-Mediated Esterification

To circumvent the often harsh conditions of direct esterification, a variety of coupling reagents have been developed. These reagents activate the carboxylic acid, facilitating its reaction with the alcohol under milder conditions. This approach is central to modern peptide synthesis and is highly applicable to the formation of the target ester. sigmaaldrich.combachem.com

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for the formation of amide and ester bonds. peptide.compeptide.comgoogle.com The reaction mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the alcohol (4-nitrophenol) to yield the desired ester and a urea (B33335) byproduct. peptide.com

A significant challenge with carbodiimide-mediated reactions is the potential for racemization of the amino acid. To suppress this side reaction, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included. peptide.comthermofisher.com These additives react with the O-acylisourea intermediate to form an active ester, which is less reactive and less prone to causing racemization. thermofisher.com EDC is particularly advantageous in aqueous media as its urea byproduct is water-soluble, simplifying purification. peptide.comgoogle.com

| Coupling Agent | Additive | Key Features |

| DCC | HOBt, NHS | Insoluble urea byproduct, suitable for non-aqueous media. |

| EDC | HOBt, NHS | Water-soluble urea byproduct, suitable for aqueous media. peptide.comgoogle.com |

Phosphonium and uronium/guanidinium salts are among the most efficient coupling reagents, particularly for sterically hindered or challenging couplings. sigmaaldrich.comthieme-connect.deresearchgate.net Reagents like benzotriazol-1-yl-oxytri(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) activate the carboxylic acid by forming a benzotriazolyl active ester, which then reacts with the nucleophile. thieme-connect.deresearchgate.net

These reagents are known for their high reactivity and the ability to minimize racemization. sigmaaldrich.com Phosphonium reagents are generally more soluble in common organic solvents like DMF compared to their uronium counterparts. sigmaaldrich.com Uronium reagents like HBTU and HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective, with HATU often showing superior performance due to the anchimeric assistance of the pyridine (B92270) nitrogen in the HOAt leaving group. sigmaaldrich.comnih.gov

| Reagent | Type | Activating Group | Advantages |

| BOP | Phosphonium | OBt ester | High reactivity, good solubility, minimal racemization. bachem.comthieme-connect.de |

| HBTU | Uronium/Guanidinium | OBt ester | Efficient, widely used in peptide synthesis. researchgate.netnih.gov |

| PyBOP | Phosphonium | OBt ester | Similar to BOP. |

| HATU | Uronium/Guanidinium | OAt ester | Very high reactivity, effective for difficult couplings. sigmaaldrich.comnih.gov |

The mixed anhydride (B1165640) method is a classical approach for activating a carboxylic acid. cdnsciencepub.comgoogle.comresearchgate.net It involves reacting the N-protected amino acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM). cdnsciencepub.comacademie-sciences.fr This forms a mixed carboxylic-carbonic anhydride, which is then reacted in situ with the alcohol. This method is rapid and efficient, but can sometimes lead to the formation of urethane (B1682113) byproducts, especially with sterically hindered amino acids or when proline is involved. cdnsciencepub.com The use of dichloromethane (B109758) as a solvent and N-methylpiperidine as a base can help minimize side reactions. cdnsciencepub.com

Alternatively, the carboxylic acid can be converted to a more reactive acid chloride, typically by treatment with thionyl chloride or oxalyl chloride. academie-sciences.fr The resulting acid chloride readily reacts with 4-nitrophenol to form the ester. This method is highly effective but requires careful handling of the moisture-sensitive and corrosive acid chloride intermediate.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis. nih.gov While direct enzymatic esterification of L-proline methyl ester with 4-nitrophenol might be challenging, enzymes could be employed in preceding or subsequent steps. For instance, a lipase (B570770) could potentially catalyze the esterification under mild conditions, offering high chemo- and regioselectivity. However, the application of enzymes for the synthesis of nitroaromatic compounds can be difficult. udel.edu

Research has shown that certain peroxidases can catalyze the oxidation and halogenation of nitroaromatic compounds, suggesting the potential for enzymatic modification of the 4-nitrophenyl moiety. udel.edu While not a direct method for the esterification itself, this highlights the growing interest in integrating enzymatic steps into the synthesis of complex molecules to achieve more environmentally benign processes. nih.govudel.edu

Stereoselective Synthesis of L-Proline Derivatives and Precursors

The core of this compound is the substituted proline scaffold. The introduction of the 4-nitrophenyl group onto the proline ring must be performed stereoselectively to ensure the final product has the desired biological activity. Asymmetric catalysis and biocatalysis offer powerful solutions for constructing these chiral precursors.

Asymmetric organocatalysis, where a small chiral organic molecule accelerates a reaction and controls its stereochemical outcome, has emerged as a powerful tool. L-proline itself is a renowned organocatalyst. researchgate.net This knowledge has inspired the development of more complex catalysts for constructing substituted proline rings.

One strategy involves the diastereoselective alkylation of existing L-proline derivatives. nih.gov For instance, the enolate derived from an N-protected (2S,4R)-4-hydroxyproline ester can be reacted with an electrophile. The existing stereocenters on the proline ring direct the incoming group to a specific face, controlling the stereochemistry of the newly formed bond. nih.gov To synthesize a (4-nitrophenyl)-L-proline precursor, an arylating agent could be used as the electrophile.

Furthermore, bifunctional peptidyl guanidine (B92328) catalysts have been developed for the atroposelective synthesis of axially chiral compounds, demonstrating the high level of control achievable with modern organocatalysts in creating complex stereochemistry. nih.gov These principles can be extended to the synthesis of proline scaffolds where a substituent like a nitrophenyl group is introduced with high enantioselectivity.

Biocatalysis provides an alternative, often greener, route to chiral amino acids and their derivatives. nih.gov While the direct fermentative production of (4-nitrophenyl)-L-proline is not established, enzymatic processes can be used to create chiral proline isomers. Enzymes such as hydrolases, oxidoreductases, and lyases are employed for transformations that yield products with high enantiopurity under mild conditions. nih.gov

The inherent chirality of enzymes makes them ideal for resolving racemic mixtures of proline derivatives or for the asymmetric transformation of a prochiral substrate into a single enantiomer. For example, a racemic mixture of a chemically synthesized (4-nitrophenyl)-proline could be resolved using a stereoselective acylase or hydrolase that acts on only one of the enantiomers, allowing for the separation of the desired L-isomer. Additionally, enzymes known as peptidyl-prolyl isomerases (PPIases) catalyze the slow cis-trans isomerization around the peptide bond preceding a proline residue, highlighting the sophisticated enzymatic machinery that nature has evolved to manage proline's unique structure. nih.gov

Green Chemistry Principles in this compound Synthesis

The adoption of green chemistry principles is crucial for developing sustainable manufacturing processes. nih.govnih.gov Key considerations include the choice of solvents, the reduction of waste, and the use of catalytic rather than stoichiometric reagents.

Solvents are a major contributor to the environmental impact of chemical processes. Replacing volatile and toxic organic solvents with greener alternatives is a primary goal of green chemistry. unibo.it

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents. ua.es A DES is a mixture of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which, at a particular molar ratio, form a eutectic with a melting point much lower than that of the individual components. DESs are often biodegradable, have low volatility, and can be prepared from inexpensive, natural compounds. ua.esresearchgate.net

Notably, L-proline itself can be a component of a DES. researchgate.net A mixture of L-proline (as the HBA) and a compound like glycerol (B35011) or glucose (as the HBD) can form a liquid that serves as both the reaction medium and the organocatalyst. mdpi.comnih.gov This dual role simplifies the reaction setup and purification. Such L-proline-based DESs have been successfully used as green and enantioselective media for reactions like aldol (B89426) and Michael additions. ua.esresearchgate.net This approach could be adapted for the synthesis of proline precursors, minimizing solvent waste.

Water is the ultimate green solvent. While many organic reactions have poor reactivity in water, proline-catalyzed reactions can be effective in aqueous media. Research has shown that water/methanol (B129727) mixtures can be exceptionally effective for intermolecular organocatalytic aldol reactions using proline as the catalyst. researchgate.net This opens the door for performing the esterification step or other precursor syntheses in a predominantly aqueous system, drastically reducing the environmental footprint.

Table 2: Green Solvent Systems for Proline-Related Synthesis

| Solvent System | Components | Application Example | Key Advantage | Reference |

|---|---|---|---|---|

| Deep Eutectic Solvent (DES) | L-Proline, Glycerol | Knoevenagel condensation | Solvent is also the catalyst; biodegradable and reusable. | mdpi.com |

| Deep Eutectic Solvent (DES) | L-Proline, Glucose/Xylitol | Aldol reaction | Non-toxic components, tunable properties (viscosity, pH). | researchgate.net |

| Aqueous Mixture | Water, Methanol | Aldol reaction | Simple, effective, and environmentally benign reaction medium. | researchgate.net |

Atom Economy and E-Factor Analysis of Synthetic Routes

Green chemistry principles are increasingly integral to modern synthetic chemistry, with atom economy and the E-factor being key metrics for evaluating the efficiency and environmental impact of a chemical process. rsc.orgwhiterose.ac.uk Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-factor (Environmental Factor) quantifies the amount of waste generated per unit of product. nih.gov An ideal synthesis maximizes atom economy and minimizes the E-factor. nih.gov

For the synthesis of prolinamides, which are structurally related to this compound, traditional methods often involve multi-step processes that can generate significant waste. nih.govresearchgate.net For instance, a two-step synthesis of N-(4'-substituted phenyl)-L-prolinamides starts with the condensation of p-fluoronitrobenzene and L-proline, followed by amidation. nih.gov While effective, the use of reagents like thionyl chloride for activation and the subsequent purification steps contribute to a lower atom economy and a higher E-factor. nih.gov

To illustrate the concepts of atom economy and E-factor, consider a hypothetical synthesis of a related compound. The data below showcases how different synthetic routes can have vastly different environmental footprints.

| Synthetic Route | Atom Economy (%) | E-Factor |

| Traditional Route | 45% | 20 |

| Optimized Catalytic Route | 85% | 5 |

| Biocatalytic Route | 95% | 1 |

This table is illustrative and provides a general comparison of different synthetic approaches.

The pursuit of more sustainable synthetic pathways for compounds like this compound involves exploring catalytic methods and one-pot reactions to reduce waste and improve efficiency. researchgate.netfupress.net

Catalyst Design for Enhanced Sustainability

The development of efficient and recyclable catalysts is a cornerstone of green chemistry and is crucial for the sustainable production of fine chemicals, including proline derivatives. researchgate.netresearchgate.net L-proline itself and its derivatives can act as organocatalysts in various asymmetric reactions. researchgate.netajgreenchem.com The design of catalysts for the synthesis of molecules like this compound focuses on several key aspects:

Heterogenization of Homogeneous Catalysts: While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging. researchgate.net Supporting catalysts on solid materials, such as silica (B1680970) or nanoparticles, allows for easy recovery and reuse, reducing waste and cost. researchgate.netkashanu.ac.ir

Bifunctional Catalysts: Catalysts that possess both acidic and basic sites can facilitate multiple reaction steps in a single pot, enhancing efficiency. researchgate.net L-proline's structure, with its secondary amine and carboxylic acid groups, makes it a natural bifunctional catalyst. researchgate.net

Nanocatalysts: Nanomaterials, with their high surface-area-to-volume ratio, can exhibit enhanced catalytic activity. kashanu.ac.ir The development of peptide-gold nanozymes and other nanocatalysts represents a promising frontier in catalyst design for green chemistry applications. core.ac.uk

The table below presents a conceptual comparison of different catalyst types that could be employed in the synthesis of proline derivatives.

| Catalyst Type | Key Features | Advantages for Sustainability |

| Homogeneous L-proline | Natural amino acid, bifunctional. | Biodegradable, readily available. |

| Silica-supported L-proline | L-proline grafted onto a solid support. | Easy separation and recyclability. researchgate.net |

| Nanoparticle-based catalyst | High surface area, unique electronic properties. | High activity, potential for novel reactivity. kashanu.ac.ir |

The ultimate goal is to design catalysts that are not only highly efficient and selective but also environmentally benign and economically viable.

Continuous Flow Chemistry Approaches for this compound Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering significant advantages over traditional batch processing. nih.govaidic.it This approach involves the continuous pumping of reactants through a network of tubes or microreactors where the reaction occurs.

Microreactor Systems for Reaction Optimization

Microreactors, with their small channel dimensions, provide a unique environment for chemical reactions. aidic.it Key features of microreactor systems that are beneficial for the synthesis of compounds like this compound include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid heat dissipation and efficient mixing, leading to better control over reaction conditions and potentially higher yields and selectivities. aidic.it This is particularly advantageous for highly exothermic reactions.

Precise Control of Reaction Parameters: Flow rate, temperature, and pressure can be precisely controlled, allowing for fine-tuning of the reaction to optimize for yield and minimize by-product formation. researchgate.net

Access to Novel Reaction Conditions: The ability to operate at high temperatures and pressures safely allows for the exploration of new reaction pathways that may not be feasible in batch reactors.

The following table illustrates how microreactor parameters can be adjusted to optimize a reaction.

| Parameter | Range of Control | Impact on Reaction |

| Flow Rate | µL/min to mL/min | Controls residence time. |

| Temperature | -20 °C to 300 °C | Influences reaction rate and selectivity. |

| Pressure | 1 to 100 bar | Can increase reaction rates and prevent solvent boiling. |

Advantages of Continuous Flow for Scalability and Reproducibility

One of the most significant advantages of continuous flow chemistry is the ease of scaling up production. rsc.org Instead of using larger and larger reactors, which can introduce issues with heat and mass transfer, scaling up in a flow system is typically achieved by running the process for a longer duration or by using multiple reactors in parallel. This "scaling out" approach ensures that the optimized reaction conditions developed on a small scale are maintained during production.

Furthermore, the precise control over reaction parameters in a continuous flow setup leads to a high degree of reproducibility from run to run. This is a critical factor in the pharmaceutical industry, where consistent product quality is paramount. The enhanced safety profile of continuous flow systems, due to the small volumes of reactants being handled at any given time, is another major benefit. aidic.it

Mechanistic Investigations of Reactions Involving Methyl 4 Nitrophenyl L Prolinate

Detailed Mechanisms of Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is the hallmark reaction of carboxylic acid derivatives, including esters. masterorganicchemistry.com The reaction proceeds through a general addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. libretexts.org This intermediate subsequently collapses, expelling a leaving group to yield the substituted product. libretexts.org The reactivity in these substitutions is largely governed by the nature of the nucleophile and the stability of the leaving group. youtube.commasterorganicchemistry.com

Aminolysis, the reaction with an amine nucleophile, is a well-studied transformation for esters. Kinetic studies on analogous compounds, such as methyl 4-nitrophenyl carbonate (MNPC), with secondary alicyclic amines reveal a stepwise mechanism. researchgate.net The reaction proceeds via the formation of a zwitterionic tetrahedral intermediate (T+/-). nih.govnih.gov

The general mechanism for the aminolysis of Methyl (4-nitrophenyl)-L-prolinate can be described by two main steps:

Formation of the Tetrahedral Intermediate (k₁): The amine nucleophile attacks the carbonyl carbon of the ester.

Breakdown of the Intermediate (k₂ and k₋₁): The intermediate can either revert to the starting materials by expelling the amine (k₋₁) or proceed to products by expelling the 4-nitrophenoxide leaving group (k₂).

Kinetic investigations on related 4-nitrophenyl esters show that the reaction mechanism and rate-determining step are highly dependent on the structure and basicity of the amine. For the aminolysis of methyl 4-nitrophenyl thionocarbonate, reactions with most secondary alicyclic amines exhibit nonlinear plots of the observed rate coefficient versus amine concentration. nih.gov This indicates that the breakdown of the tetrahedral intermediate is competitive with its formation (k₋₁ ≈ k₂). However, for the reaction with piperidine, the plot is linear, suggesting that the formation of the intermediate (k₁) is the rate-determining step. nih.gov

Studies comparing primary and secondary amines in reactions with similar esters have shown that secondary amines often exhibit larger rate constants for the initial attack (k₁) but may have smaller k₂/k₋₁ ratios compared to primary amines. researchgate.net This highlights a complex interplay between the nucleophilicity of the amine and steric factors within the tetrahedral intermediate.

Table 1: Kinetic Data for the Aminolysis of Methyl 4-Nitrophenyl Thionocarbonate with Secondary Alicyclic Amines in Aqueous Solution This table presents data for a closely related compound to illustrate the kinetic principles.

| Amine | pKₐ | k₁ (M⁻¹s⁻¹) | k₂/k₋₁ (M⁻¹) |

| Piperazinium ion | 5.85 | 1.15 | 1.39 |

| Morpholine | 8.65 | 40.5 | 0.90 |

| Piperidine | 11.05 | 440 | - |

| Data sourced from kinetic studies on a related thionocarbonate ester to demonstrate amine reactivity trends. nih.gov |

Alcoholysis and thiolysis follow a similar nucleophilic acyl substitution pathway as aminolysis, with an alcohol or a thiol acting as the nucleophile, respectively. The reaction results in the formation of a new ester (transesterification) or a thioester. These reactions are fundamental in both synthetic chemistry and biochemistry.

Enzymatic studies using 4-nitrophenyl esters as substrates have provided insight into these pathways. For instance, Eat1-like alcohol acyl transferases show a clear preference for alcohol and thiol nucleophiles over water, indicating that alcoholysis and thiolysis can prevail even in aqueous environments. frontiersin.org The general mechanism involves the attack of the alcohol or thiol on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent expulsion of the 4-nitrophenoxide group.

The relative rates of alcoholysis and thiolysis compared to hydrolysis (reaction with water) are dictated by the nucleophilicity of the attacking species and the reaction conditions. Generally, thiols are more nucleophilic than alcohols, which are in turn more nucleophilic than water, suggesting a corresponding trend in reaction rates under similar conditions.

The rate of a nucleophilic acyl substitution reaction is profoundly influenced by the ability of the leaving group to depart from the tetrahedral intermediate. masterorganicchemistry.com A good leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure. masterorganicchemistry.com

The 4-nitrophenoxy group is an excellent leaving group. The resulting 4-nitrophenoxide anion is stabilized by the potent electron-withdrawing effect of the para-nitro group, which delocalizes the negative charge on the oxygen atom across the aromatic ring through resonance. The relative stability of the leaving group is often correlated with the pKₐ of its conjugate acid; a lower pKₐ indicates a weaker base and a better leaving group.

Table 2: Comparison of Leaving Group Ability by pKₐ of the Conjugate Acid

| Leaving Group (Anion) | Conjugate Acid | Approximate pKₐ | Leaving Group Ability |

| 4-Nitrophenoxide | 4-Nitrophenol (B140041) | 7.15 | Excellent |

| Phenoxide | Phenol | 10.0 | Good |

| Methoxide | Methanol (B129727) | 15.5 | Poor |

| Hydroxide | Water | 15.7 | Very Poor |

| Amide (R₂N⁻) | Amine (R₂NH) | ~35 | Extremely Poor |

Catalytic Activation Mechanisms in Transformations

Catalysts can significantly accelerate nucleophilic acyl substitution reactions by either increasing the electrophilicity of the carbonyl carbon or enhancing the nucleophilicity of the attacking nucleophile.

Brønsted acids (proton donors) and bases (proton acceptors) can both catalyze the reactions of this compound.

Brønsted Acid Catalysis: A Brønsted acid can protonate the carbonyl oxygen of the ester. This protonation increases the polarization of the C=O bond, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by weak nucleophiles. This type of activation is a common strategy in many esterification and hydrolysis reactions. chemrxiv.org Studies on related proline-derived systems have shown that the addition of a Brønsted acid can have a profound effect on the reaction yield and stereochemical outcome. nih.gov

Brønsted Base Catalysis: A Brønsted base catalyzes the reaction by activating the nucleophile. youtube.com It does this by deprotonating the nucleophile (e.g., an alcohol or a primary/secondary amine), converting it into its more potent conjugate base (an alkoxide or an amido anion). youtube.com This greatly increases the rate of the initial nucleophilic attack on the carbonyl carbon. The catalytic cycle involves deprotonation of the nucleophile, nucleophilic attack, and subsequent reprotonation to regenerate the catalyst. youtube.com

Lewis acids (electron-pair acceptors), typically metal cations or electron-deficient compounds, function similarly to Brønsted acids in activating the carbonyl group. A Lewis acid coordinates to the lone pair of electrons on the carbonyl oxygen. This coordination withdraws electron density from the carbonyl group, which, like protonation, renders the carbonyl carbon more electrophilic and enhances its reactivity toward nucleophiles. This strategy is particularly effective for activating carboxylic acid derivatives in a variety of transformations, including Friedel-Crafts acylation and other carbon-carbon bond-forming reactions. For less reactive substrates, the addition of a strong Lewis acid can be crucial for facilitating the reaction. chemrxiv.org

Organocatalytic Modulation of Reactivity (e.g., Hydrogen Bonding Catalysis)

Hydrogen bonding plays a crucial role in modulating the reactivity of substrates. The catalyst can activate electrophiles, such as aldehydes, through hydrogen bonding, increasing their susceptibility to nucleophilic attack. nih.gov For instance, L-proline has been shown to activate nitrile groups via hydrogen bonding, facilitating cycloaddition reactions. organic-chemistry.org In this compound, the presence of the ester carbonyl group and the nitro group on the phenyl ring introduces additional sites for hydrogen bond interactions. researchgate.netnih.gov The nitro group, being a strong electron-withdrawing group, enhances the potential for hydrogen bond donation from the N-H group in a reaction intermediate and can itself act as a hydrogen bond acceptor. researchgate.netnih.gov This network of hydrogen bonds helps to organize the transition state assembly, leading to enhanced reactivity and selectivity. researchgate.netsoton.ac.uk The catalyst can serve as a Brønsted acid/base, promoting the enolization of carbonyl compounds that subsequently react with the activated substrate. nih.gov

Stereochemical Outcomes and Retention Mechanisms

The stereochemical outcome of reactions catalyzed by proline derivatives is a cornerstone of their utility in asymmetric synthesis. wikipedia.org The inherent chirality of the L-proline backbone is effectively transferred to the products, often with high fidelity. The rigid pyrrolidine (B122466) ring structure restricts the conformational freedom of reaction intermediates, allowing for precise control over the spatial orientation of the reacting partners.

Diastereoselectivity in Subsequent Transformations

In transformations involving prochiral substrates, this compound can induce the formation of new stereocenters with a high degree of diastereoselectivity. The factors governing this selectivity are multifaceted and include the structure of the reactants, the catalyst, and the reaction conditions. nih.gov

Studies on related proline esters have shown that the diastereoselectivity of reactions like alkylations is highly dependent on the nature of the N-protecting group and the electrophile used. nih.gov The steric bulk of the ester group itself can also be a critical factor in enhancing selectivity. nih.gov In the context of this compound, the electronically distinct nitrophenyl group can influence the stereochemical pathway. Its electron-withdrawing nature can affect the geometry and stability of the enamine or other intermediates, thereby influencing the facial selectivity of the subsequent bond formation. For example, in aldol (B89426) reactions catalyzed by proline derivatives, the formation of a six-membered, chair-like transition state, as proposed in the Zimmerman-Traxler model, is often invoked to explain the observed high diastereoselectivities. wikipedia.org The substituents on the proline ring play a crucial role in dictating the preferred conformation of this transition state.

Table 1: Factors Influencing Diastereoselectivity in Proline Ester Transformations

| Factor | Influence on Diastereoselectivity |

| N-Protecting Group | Affects the steric and electronic environment around the chiral center. nih.gov |

| Alkylating Reagent/Electrophile | The structure of the electrophile can dictate the preferred mode of attack. nih.gov |

| Ester Group | Steric bulk can enhance selectivity by creating a more defined chiral pocket. nih.gov |

| Solvent | Can influence the stability and conformation of the transition state. nih.gov |

| Additives (e.g., Water) | Can have a marked effect on diastereoselectivity. nih.gov |

Enantiomeric Purity Maintenance and Racemization Pathways

A primary goal in asymmetric organocatalysis is the synthesis of products with high enantiomeric purity. Proline-based catalysts are renowned for their ability to provide excellent enantioselectivities. psu.edutudublin.ie The conformational rigidity of the proline ring is key to preventing racemization of the stereocenters in the catalyst and effectively inducing chirality in the product.

However, racemization can occur under certain conditions. Potential pathways for the loss of enantiomeric purity include the epimerization of the stereocenter alpha to the carbonyl group in the product or racemization of the catalyst itself, although the latter is less common for the robust proline scaffold. The reaction conditions, such as temperature, solvent, and reaction time, must be carefully optimized to minimize these competing pathways. For instance, some N-methyl-L-proline derived catalysts have shown poor enantioselectivities in certain reactions, which may be attributed to structural factors that allow for less-defined transition states. soton.ac.uk The maintenance of high enantiomeric excess (ee) is therefore a testament to a well-organized transition state where the desired stereochemical pathway is significantly lower in energy than any competing pathways leading to other stereoisomers.

Solvent Effects and Reaction Medium Influence on Mechanism

The choice of solvent is a critical parameter that can dramatically influence the rate, yield, and stereoselectivity of reactions involving proline derivatives. nih.gov The solvent's polarity, proticity, and ability to form hydrogen bonds can alter the stability of the ground states, intermediates, and transition states of a reaction. nih.gov

In proline-catalyzed asymmetric aldol reactions, for example, hydrophilic polar solvents such as dimethylformamide (DMF) are often more effective than nonpolar ones. nih.gov This is attributed to the better solvation of charged intermediates and transition states in polar media. The use of different solvents can lead to vastly different outcomes; reactions catalyzed by proline-derived tetrazoles showed rapid kinetics in dichloromethane (B109758) but higher enantioselectivities in methanol. psu.edu The presence of water can also have a profound impact, affecting both reactivity and diastereoselectivity. nih.gov In some cases, dramatic rate accelerations, on the order of 10⁶ to 10⁷-fold, have been observed for the hydrolysis of related p-nitrophenyl phosphate (B84403) esters when switching from water to aqueous dimethyl sulfoxide (B87167) (DMSO). nih.gov This acceleration is ascribed to the desolvation of the reacting groups in the ground state, which reduces the activation energy of the reaction. nih.gov The influence of the reaction medium underscores the intricate balance of interactions that govern the catalytic cycle.

Table 2: Illustrative Solvent Effects on Proline-Catalyzed Reactions

| Catalyst System | Reaction | Solvent | Observation | Reference |

| Proline/Boronic Acid | Aldol Reaction | Various | Both the binding of boronic acid to proline and the reaction outcome are impacted by the solvent-controlled microenvironment. | nih.gov |

| Proline-derived Tetrazole | Nitro-Michael Addition | Dichloromethane | Rapid reaction rate. | psu.edu |

| Proline-derived Tetrazole | Nitro-Michael Addition | Methanol | Improved enantioselectivity. | psu.edu |

| Proline | Aldol Reaction | DMF | Generally efficient for proline-catalyzed aldol reactions. | nih.gov |

| p-Nitrophenyl Phosphate | Hydrolysis | >95% aq. DMSO | ~10⁶–10⁷-fold rate increase compared to water. | nih.gov |

Applications of Methyl 4 Nitrophenyl L Prolinate in Complex Organic Synthesis

Advanced Applications as an Activated Ester in Peptide and Peptidomimetic Synthesis

The primary utility of Methyl (4-nitrophenyl)-L-prolinate is as an activated ester in the formation of amide bonds, which are the fundamental linkages in peptides and related structures known as peptidomimetics. The electron-withdrawing nature of the p-nitrophenyl group makes the ester's carbonyl carbon highly susceptible to nucleophilic attack by an amino group, facilitating peptide bond formation. spcmc.ac.in This activation is strong enough to promote efficient coupling but typically mild enough to minimize side reactions like racemization. sci-hub.st

Solid-Phase Peptide Synthesis (SPPS) Methodologies

In Solid-Phase Peptide Synthesis (SPPS), a peptide is built sequentially while one end is anchored to a solid polymer support. Historically, activated esters, including p-nitrophenyl esters, were foundational to the development of SPPS. osti.gov In this method, an N-protected amino acid, activated as a p-nitrophenyl ester, is reacted with the free amino group of the resin-bound peptide chain. Although modern SPPS often employs other more rapid activating agents, the p-nitrophenyl ester strategy remains a classic and effective method, particularly for specific applications or when trying to avoid certain side reactions associated with other reagents. nih.gov The release of the yellow-colored p-nitrophenolate ion can also serve as a visual indicator of the reaction's progress. spcmc.ac.infrontiersin.org

Solution-Phase Peptide Coupling Strategies

This compound is well-suited for solution-phase peptide synthesis, where peptide chains are elongated in a solvent system. wikipedia.org This approach is advantageous for producing shorter peptides or for coupling larger, purified peptide fragments. researchgate.net The activated ester of proline can be directly reacted with the free amine of another amino acid or peptide ester. spcmc.ac.in A key benefit of this method is its simplicity, as it often proceeds efficiently without requiring additional, and often complex, coupling reagents. acs.orgamericanpeptidesociety.org The resulting p-nitrophenol byproduct is typically easy to remove from the reaction mixture through a simple aqueous base wash. spcmc.ac.in

The table below illustrates a representative example of dipeptide synthesis using an in-situ generated p-nitrophenyl ester, showcasing the method's effectiveness.

| N-Protected Amino Acid | Unprotected Amino Acid | Product | Yield (%) |

| Cbz-L-Gln | L-Phe | Cbz-L-Gln-L-Phe | 85 |

| Cbz-L-Gln | L-Val | Cbz-L-Gln-L-Val | 83 |

| Data sourced from a study on peptide coupling via in-situ p-nitrophenyl ester formation. sci-hub.st |

Macrocyclization and Constrained Peptide Architectures

Macrocyclization is a critical strategy in medicinal chemistry to enhance the stability and biological activity of peptides. nih.govrsc.org this compound can be incorporated into a linear peptide sequence, which is then cyclized. After synthesizing the linear precursor, the terminal amino group attacks the activated ester of the proline residue, forming a cyclic peptide. The p-nitrophenyl ester is an effective activating group for promoting this intramolecular ring-closing reaction. osti.gov This strategy is particularly valuable for creating peptides with constrained conformations, which can lead to higher receptor affinity and specificity. nih.gov

Synthesis of Modified Peptides and Labeled Analogues

The activated nature of this compound facilitates its reaction with a wide range of amines, not just standard amino acids. This allows for the synthesis of modified peptides and the introduction of labels. For instance, it can be used to attach fluorescent tags, biotin, or other reporter groups to a peptide sequence. nih.gov It also enables the incorporation of unnatural amino acids or small molecules to create peptidomimetics, which are designed to mimic natural peptides but with improved properties like enhanced stability or oral bioavailability. nih.gov

Role as a Chiral Building Block for Diverse Heterocyclic Compounds

Beyond peptide chemistry, the intrinsic chirality and functionality of this compound make it a valuable chiral building block for synthesizing other complex molecules, particularly heterocyclic compounds. enamine.net

Synthesis of Substituted Pyrrolidines and Proline Analogues

The pyrrolidine (B122466) ring is a common structural motif in many biologically active compounds and pharmaceuticals. mdpi.commdpi.com this compound serves as an excellent starting point for creating novel, substituted pyrrolidines and proline analogues. mdpi.comnih.govnih.gov The ester group can be chemically modified, for example, by reduction to an alcohol, providing a handle for further synthetic elaboration. chemrxiv.org The N-aryl bond in the related N-(4-nitrophenyl)-L-proline can be formed via condensation reactions, and subsequent modifications can lead to a diverse library of prolinamide derivatives with potential biological activities, such as anticancer properties. nih.govresearchgate.net This approach leverages the compound's predefined stereochemistry to produce enantiomerically pure products. mdpi.com

The following table presents examples of substituted pyrrolidines synthesized from proline derivatives, highlighting the versatility of the pyrrolidine scaffold.

| Starting Material | Reaction Type | Product Type |

| (2S,4R)-4-Hydroxyproline | Wittig reaction / Hydrogenation | 4-(Arylmethyl)proline derivatives |

| (2S,4R)-4-Hydroxyproline | Hydroboration / Suzuki coupling | 4-(Arylmethyl)proline derivatives |

| ω-Azido carboxylic acids | Intramolecular Schmidt reaction | 2-Substituted pyrrolidines |

| This table compiles findings from various synthetic methodologies for proline analogues. organic-chemistry.orgethz.ch |

Construction of Indolizidine and Quinolizidine (B1214090) Scaffolds

The indolizidine and quinolizidine ring systems are core structural motifs in a vast number of alkaloids with significant biological activities. The synthesis of these bicyclic structures often relies on the creative use of chiral precursors to control stereochemistry. Proline and its derivatives are ideal starting points, providing a pre-existing five-membered ring and a stereocenter.

Methodologies for elaborating the proline skeleton into these more complex frameworks include intramolecular Mannich reactions and 1,3-dipolar cycloadditions. nih.govcapes.gov.brrsc.org In the context of this compound, the ester can be transformed into an azomethine ylide through condensation with an aldehyde and subsequent decarboxylative-type processes. rsc.orgnih.gov This 1,3-dipole can then react with a suitable dipolarophile intramolecularly or intermolecularly to construct the second ring, leading to the indolizidine core. The N-(4-nitrophenyl) group remains as a functional handle on the final scaffold, which can be used for further modifications or to tune the electronic and steric properties of the molecule.

Similarly, an intramolecular Mannich reaction can be envisioned where the proline nitrogen acts as a nucleophile, cyclizing onto an electrophilic carbon positioned on a side chain appended to the proline ring. capes.gov.brnih.gov The ester group of this compound can be readily converted into a variety of side chains suitable for such cyclizations, providing a controlled entry into functionalized indolizidine and quinolizidine systems.

Spiro- and Fused-Ring Systems Incorporating the Proline Moiety

The proline ring is a common feature in spirocyclic and fused-ring compounds, many of which are of medicinal interest. This compound and its close derivatives serve as key substrates in powerful annulation reactions to generate these architectures.

A notable application involves the rhodium(III)-catalyzed tandem C-H activation and [3+2]-annulation reaction. In this process, the dehydroproline moiety derived from an N-aryl proline ester can act as an internal directing group, enabling the selective activation of an aromatic C-H bond. This activated species then undergoes a [3+2] annulation with an alkyne, leading to the formation of complex spiro-[indene-proline] derivatives. This strategy highlights how the inherent structure of the N-aryl proline core can be leveraged for elegant and efficient bond formations.

Furthermore, the generation of non-stabilized azomethine ylides from proline esters via their reaction with carbonyl compounds is a cornerstone of 1,3-dipolar cycloaddition chemistry. rsc.orgnih.govwikipedia.org These ylides react with a wide array of dipolarophiles to yield a diverse library of spiro- and fused-heterocycles in a highly stereoselective manner. For instance, the reaction of an azomethine ylide derived from a proline ester with isatin-based dipolarophiles can produce spiro-oxindole-pyrrolizidine scaffolds, which are prominent in many natural products. nih.gov The N-(4-nitrophenyl) group in the starting material would be incorporated into the final product, offering a site for further chemical diversification.

Precursor for Advanced Ligands and Organocatalysts

The chiral scaffold of proline is a privileged structure for the development of catalysts and ligands for asymmetric synthesis. This compound serves as a versatile starting material for several classes of these critical reagents.

The Hayashi-Jørgensen catalysts are highly effective diarylprolinol silyl (B83357) ether organocatalysts that facilitate a range of asymmetric transformations. capes.gov.br These catalysts are prized for their high activity and solubility compared to proline itself. capes.gov.br The core of these catalysts is a prolinol (pyrrolidin-2-yl-methanol) structure.

This compound is an excellent precursor for the synthesis of N-aryl prolinol derivatives. The methyl ester can be readily reduced using standard reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) to afford the corresponding alcohol, N-(4-nitrophenyl)-L-prolinol. This prolinol can then be used to prepare novel organocatalysts. While classic Hayashi-Jørgensen catalysts are often N-unsubstituted, the N-(4-nitrophenyl)prolinol derivative represents a synthetically accessible variant whose electronic properties are modulated by the nitroaryl group, potentially influencing its catalytic activity and selectivity in reactions such as asymmetric Michael additions and aldol (B89426) reactions. nih.govyoutube.com

Chiral ligands are essential for transition-metal-catalyzed asymmetric reactions, where they create a chiral environment around the metal center. tcichemicals.com Proline-derived structures are frequently used to build highly effective P,N-ligands (phosphine-amine) and N,N-ligands. nih.govoup.com

The synthetic pathway to such ligands from this compound begins with the reduction of the ester to N-(4-nitrophenyl)-L-prolinol. This prolinol is a versatile intermediate for ligand synthesis. The hydroxyl group can be converted into a phosphine-containing moiety, a common strategy for creating P,N-ligands where the proline nitrogen and the phosphorus atom act as the two coordinating sites for the metal. mdpi.comnih.gov The N-aryl group can sterically and electronically tune the ligand's properties, which is crucial for achieving high enantioselectivity in reactions like palladium-catalyzed allylic alkylation. nih.govmdpi.com

Supramolecular catalysis involves the self-assembly of molecules to form ordered, functional catalytic systems. Proline derivatives possessing both hydrophobic and hydrophilic components are well-suited for creating such assemblies. L-prolinol-based mixtures have been shown to form chiral eutectic solvents that can act as both the reaction medium and the organocatalyst. rsc.org

Given that this compound can be converted to N-(4-nitrophenyl)-L-prolinol, it is a direct precursor to molecules capable of forming such systems. The aromatic nitrophenyl group provides a hydrophobic domain, while the prolinol portion offers hydrogen-bonding capabilities, facilitating self-assembly into structured environments like gels or chiral solvents. nih.gov These organized systems can enhance catalytic efficiency and selectivity by creating localized environments for the reaction to occur, mimicking enzymatic catalysis.

Synthesis of Complex Molecular Architectures and Natural Product Scaffolds

Beyond its role as a precursor to catalysts, this compound is a valuable building block for synthesizing complex molecules, including those with potential pharmaceutical applications. The N-(4-nitrophenyl)-L-proline core, readily obtained from the hydrolysis of the methyl ester, can be elaborated into more complex structures.

A practical example is its use in the synthesis of a series of N-(4′-nitrophenyl)-L-prolinamides. In this two-step process, the N-aryl proline is first activated and then reacted with a variety of amines to produce a library of prolinamide derivatives. This modular approach allows for the rapid generation of molecular diversity, a key strategy in medicinal chemistry for discovering new bioactive compounds. The resulting prolinamides have been investigated for their biological activities, showcasing the direct utility of the N-(4-nitrophenyl)proline scaffold in constructing molecules of pharmaceutical interest. While not a direct synthesis of a natural product, this work exemplifies how the title compound serves as a foundational element for creating intricate and functionally diverse molecular architectures. nih.gov

While the broader class of proline derivatives and related compounds, such as N-(4'-nitrophenyl)-L-prolinamides and other activated proline esters, are utilized in various aspects of organic synthesis, detailed research findings specifically focusing on the application of this compound in the requested areas could not be located.

Research into related areas reveals the following:

N-(4'-nitrophenyl)-L-prolinamides , derived from the corresponding carboxylic acid of this compound, have been synthesized and evaluated for their in vitro anticancer activities. nih.govresearchgate.net These studies focus on the biological properties of the amide derivatives rather than the synthetic utility of the methyl ester in complex synthesis.

The general strategy of using activated proline esters, such as p-nitrophenyl esters, is a known method in peptide synthesis to facilitate amide bond formation. chemimpex.comchemimpex.com This highlights the potential reactivity of the (4-nitrophenyl) ester group as an activated leaving group.

A "proline editing" methodology has been developed to create a wide array of substituted proline derivatives within a peptide sequence, which involves the use of intermediates like nitrobenzoate esters of hydroxyproline. nih.gov This showcases a modern approach to diversifying proline structures but does not specifically employ this compound.

The provided outline requires detailed research findings, including data tables, on the incorporation of this compound into natural product total synthesis and its use in creating chiral scaffolds for advanced materials. Due to the absence of such specific information in the available literature, it is not possible to generate the requested article with the required level of scientific accuracy and detail.

Advanced Spectroscopic and Structural Characterization of Methyl 4 Nitrophenyl L Prolinate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for the detailed structural analysis of Methyl (4-nitrophenyl)-L-prolinate in solution. The unique structure of this molecule, featuring a substituted aromatic ring attached to the proline nitrogen, gives rise to distinct NMR signatures that can be fully characterized using a combination of one-dimensional and multi-dimensional NMR experiments.

Due to the absence of direct experimental data for this compound in the available literature, the following expected chemical shifts are based on data from analogous compounds such as L-proline methyl ester, p-nitrophenyl derivatives, and established NMR prediction models. rsc.orgoregonstate.edunetlify.appmdpi.comchemicalbook.comchemicalbook.com

Expected ¹H and ¹³C NMR Chemical Shifts:

| Atom Number | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| 1 | C=O | - | ~172-174 |

| 2 | Cα | ~4.5-4.7 | ~59-61 |

| 3 | Cβ | ~2.0-2.3 | ~29-31 |

| 4 | Cγ | ~1.9-2.1 | ~24-26 |

| 5 | Cδ | ~3.6-3.8 | ~52-54 |

| 6 | O-CH₃ | ~3.7 | ~52 |

| 1' | C-N | - | ~150-152 |

| 2', 6' | C-H (ortho to NO₂) | ~8.1-8.3 | ~125-127 |

| 3', 5' | C-H (meta to NO₂) | ~6.8-7.0 | ~110-112 |

| 4' | C-NO₂ | - | ~145-147 |

Note: The chemical shifts are referenced to TMS and are estimates. Actual values may vary depending on the solvent and experimental conditions.

Multi-Dimensional NMR Techniques (2D COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network between protons. For this compound, strong cross-peaks would be expected between the protons of the pyrrolidine (B122466) ring (Hα-Hβ, Hβ-Hγ, Hγ-Hδ), confirming their connectivity. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be instrumental in assigning the carbon signals of the proline ring and the methyl ester group by linking them to their attached, and often more easily assigned, protons. researchgate.net

The methyl protons (H-6) to the ester carbonyl carbon (C-1).

The Hα proton (H-2) to the ester carbonyl carbon (C-1) and the Cδ carbon (C-5).

The protons on the aromatic ring (H-3'/5') to the carbon attached to the nitrogen (C-1') and the carbon bearing the nitro group (C-4').

The Hδ protons (H-5) to the C-1' of the nitrophenyl group, confirming the N-aryl linkage. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly connected through bonds. This is particularly valuable for determining the stereochemistry and preferred conformation. For instance, NOESY can distinguish between cis and trans isomers around the N-C(aryl) bond by observing specific through-space interactions. frontiersin.orgrsc.org In proline-containing peptides, NOEs between Hα of one residue and Hδ of the preceding proline are indicative of a trans peptide bond, a principle that can be extended to the N-aryl bond in this context. researchgate.netfrontiersin.org The puckering of the proline ring (endo vs. exo) also influences intra-residue NOE intensities. nih.gov

Solid-State NMR for Conformational Analysis and Polymorphism

In the solid state, where molecular motion is restricted, solid-state NMR (ssNMR) provides invaluable insights into the molecular conformation and packing. For a molecule like this compound, ssNMR can be used to study polymorphism, which is the existence of multiple crystalline forms with different physical properties. nih.gov

The conformational flexibility of the proline ring (endo/exo pucker) and the potential for different rotational conformers (rotamers) around the N-C(aryl) bond can lead to different packing arrangements in the crystal lattice. Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of ¹³C and ¹⁵N nuclei. The chemical shifts in the solid state are highly sensitive to the local electronic environment and can therefore distinguish between different polymorphs. nih.gov Furthermore, advanced ssNMR techniques can provide information on internuclear distances and torsion angles, allowing for a detailed reconstruction of the molecular conformation in the solid phase. nih.gov

Dynamic NMR Studies for Rotational Barriers

The bond between the proline nitrogen and the nitrophenyl ring is expected to have a significant barrier to rotation due to steric hindrance and electronic effects. This restricted rotation can lead to the existence of atropisomers at room temperature. Dynamic NMR (DNMR) spectroscopy is the technique of choice for quantifying the energy barrier of such rotational processes. rsc.org

By acquiring a series of NMR spectra at different temperatures, the coalescence of signals corresponding to the different rotamers can be observed. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the non-equivalent protons (e.g., on the aromatic ring) of the different rotamers would be visible. As the temperature increases, the rate of rotation increases, leading to broadening of the signals and eventually their coalescence into a single, averaged signal at the coalescence temperature. By analyzing the line shape of the signals as a function of temperature, the rate constants for the rotational process can be determined, and from these, the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the rotational barrier can be calculated using the Eyring equation.

Vibrational Spectroscopy for Functional Group and Interaction Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. These techniques are complementary and offer a comprehensive view of the vibrational properties of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, the FTIR spectrum would be characterized by strong absorption bands corresponding to its key functional groups.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about vibrational modes that involve a change in the polarizability of the molecule. Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. colab.wsresearchgate.netcapes.gov.br

Expected Characteristic Vibrational Frequencies (FTIR and Raman):

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (FTIR/Raman) |

| NO₂ | Asymmetric Stretch | ~1510-1550 | Strong / Medium |

| NO₂ | Symmetric Stretch | ~1340-1360 | Strong / Strong |

| C=O (Ester) | Stretch | ~1735-1750 | Strong / Medium |

| C=C (Aromatic) | Stretch | ~1600, ~1475 | Medium / Strong |

| C-N (Aromatic) | Stretch | ~1280-1320 | Medium / Medium |

| C-O (Ester) | Stretch | ~1200-1250 | Strong / Weak |

| Proline Ring | CH₂ Bending/Wagging | ~1400-1480 | Medium / Medium |

Note: These are expected ranges and the exact positions and intensities can be influenced by the molecular environment and intermolecular interactions.

The combination of FTIR and Raman spectroscopy would allow for a complete vibrational assignment for this compound. For example, the symmetric stretch of the nitro group is typically strong in both FTIR and Raman spectra, while the asymmetric stretch is usually more intense in the FTIR spectrum. The ester carbonyl stretch will be a prominent feature in the FTIR spectrum. The aromatic C=C stretching vibrations will give rise to characteristic bands in both spectra, providing a clear fingerprint for the p-nitrophenyl group. arxiv.org

Studies of Intermolecular Hydrogen Bonding and Conformational Changes

Studies on related N-(2-nitrophenyl)proline amides have shown a preference for conformations that allow for intramolecular hydrogen bonding. nih.gov Although the 4-nitro substitution in the target molecule precludes direct intramolecular hydrogen bonding with the proline ring, the potential for intermolecular hydrogen bonds is significant. The primary hydrogen bond acceptors are the oxygen atoms of the nitro group and the carbonyl oxygen of the methyl ester. Potential hydrogen bond donors are the C-H groups of the proline ring and the phenyl ring.

In the solid state, these intermolecular hydrogen bonds would be crucial in dictating the crystal packing. For instance, in the crystal structure of 2-methyl-4-nitroaniline, molecules are linked by N-H···O hydrogen bonds, forming a three-dimensional framework. mdpi.comnih.gov Similarly, in other nitro-substituted aromatic compounds, C-H···O interactions are common and contribute to the stability of the crystal lattice. nih.gov It is therefore highly probable that this compound would exhibit a complex network of weak C-H···O hydrogen bonds in its crystalline form, leading to specific supramolecular architectures.

Conformational changes in solution are also anticipated, primarily related to the rotation around the N-C(aryl) bond and the puckering of the five-membered proline ring. The barrier to rotation around the N-C(aryl) bond will be influenced by the steric hindrance between the phenyl ring and the ester group, as well as by electronic effects.

Chiroptical Spectroscopy for Stereochemical Elucidation

Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are indispensable for determining the absolute configuration of chiral molecules. The presence of the L-proline moiety in this compound makes it a prime candidate for such studies.

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

The ECD spectrum of a molecule is dictated by its chromophores and their spatial arrangement relative to the chiral centers. In this compound, the dominant chromophore is the 4-nitrophenyl group. This group exhibits strong electronic transitions in the UV-visible region, which are expected to give rise to distinct Cotton effects in the ECD spectrum.

The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral centers in the proline ring. For an L-proline derivative (S-configuration at the alpha-carbon), a specific pattern of positive and negative ECD bands is expected. The precise wavelengths and rotational strengths of these bands would need to be determined experimentally or through high-level quantum chemical calculations. The electronic transitions of the n→π* and π→π* type within the nitro-aromatic chromophore, when perturbed by the chiral environment of the L-proline backbone, would be the primary contributors to the ECD spectrum.

Optical Rotatory Dispersion (ORD) Studies and Wavelength Dependence

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. The ORD curve of this compound is expected to show a plain curve at wavelengths far from the absorption maxima of the 4-nitrophenyl chromophore. As the wavelength approaches the electronic transitions of the chromophore, anomalous dispersion, characterized by peaks and troughs (Cotton effect), is anticipated.

The sign of the Cotton effect in the ORD spectrum is related to the absolute configuration of the molecule. A positive Cotton effect (the peak is at a longer wavelength than the trough) or a negative Cotton effect (the trough is at a longer wavelength than the peak) would be observed, corresponding to the electronic transitions of the 4-nitrophenyl group. This provides a complementary method to ECD for the assignment of the absolute stereochemistry of the L-proline core.

X-ray Crystallography for Precise Solid-State Structural Determination

While a crystal structure for this compound is not publicly available, analysis of a closely related derivative, Methyl ((4-aminobenzyl)sulfonyl)-L-prolinate, provides valuable insights into the expected structural parameters. researchgate.net

Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Torsion Angles

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For this compound, this technique would provide exact measurements of all bond lengths, bond angles, and torsion angles.

Based on the structure of Methyl ((4-aminobenzyl)sulfonyl)-L-prolinate, the bond lengths and angles within the L-proline ring and the methyl ester group are expected to be within the standard ranges for such functionalities. The table below presents the crystallographic data for this related compound, which can serve as an approximation for the geometry of the proline and methyl ester moieties in the target molecule.

The key structural questions that would be answered by a crystal structure of this compound itself include the precise conformation of the pyrrolidine ring (envelope or twisted conformation), the planarity of the nitro group relative to the phenyl ring, and the torsion angles defining the orientation of the methyl ester and the 4-nitrophenyl group relative to the proline ring.

Crystal Packing and Supramolecular Interactions in the Solid State

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces. For this compound, a combination of dipole-dipole interactions (from the nitro and ester groups), van der Waals forces, and weak C-H···O hydrogen bonds would dictate the supramolecular assembly.

In the crystal structure of Methyl ((4-aminobenzyl)sulfonyl)-L-prolinate, the molecules are linked into a three-dimensional network by N-H···O and C-H···O hydrogen bonds. researchgate.net Given the strong hydrogen bond accepting capability of the nitro group, it is highly likely that the crystal packing of this compound would be significantly influenced by C-H···O interactions involving the nitro oxygen atoms. Furthermore, π-π stacking interactions between the electron-deficient 4-nitrophenyl rings could also play a role in stabilizing the crystal structure, as is often observed in nitroaromatic compounds. nih.gov The interplay of these various intermolecular forces would result in a unique and complex three-dimensional architecture.

Conformational Preferences and Chirality at the Molecular Level

Studies on L-proline methyl ester (ProOMe) have shown that the pyrrolidine ring can adopt various puckered conformations, such as Cγ-endo and Cγ-exo. rsc.orgrsc.org In the Cγ-endo pucker, the Cγ atom is displaced on the same side of the ring as the carboxylate group, while in the Cγ-exo pucker, it is on the opposite side. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects, including hyperconjugative interactions. nih.govacs.orgacs.org For ProOMe, theoretical and spectroscopic data suggest that conformers stabilized by an intramolecular hydrogen bond between the imino hydrogen and the carbonyl oxygen are particularly stable. rsc.org

The introduction of a 4-nitrophenyl group at the nitrogen atom of the L-proline scaffold introduces further conformational considerations. Research on the closely related compound, α-(4-nitrophenyl)proline, has indicated a preference for an αR conformation with a trans amide bond. nih.gov This suggests that the bulky nitrophenyl substituent likely influences the pyrrolidine ring pucker and the orientation of the methyl ester group in this compound as well.

Chirality is a fundamental property of this compound, arising from the stereocenter at the α-carbon (C2) of the proline ring, which has an (S) configuration in the L-isomer. This inherent chirality is crucial as it dictates the molecule's interaction with other chiral molecules and its behavior in asymmetric synthesis. The rigid conformation of the proline ring, combined with the stereochemistry at the α-carbon, creates a well-defined three-dimensional structure that is essential for its application in areas such as catalysis and peptide chemistry.

Table 1: Key Conformational and Chiral Features of Proline Derivatives

| Feature | Description | Relevance to this compound |

| Pyrrolidine Ring Pucker | The five-membered ring is not planar and exists in envelope or twist conformations, typically described as Cγ-endo or Cγ-exo. | The bulky 4-nitrophenyl group on the nitrogen likely influences the equilibrium between different puckered forms. |

| Amide Bond Isomerization | The N-C(α) bond can exist in either a cis or trans conformation. | For N-substituted prolines, the trans conformation is generally favored to minimize steric hindrance. |

| α-Carbon Chirality | The C2 carbon of the proline ring is a stereocenter, designated as (S) in the L-isomer. | This is the primary source of chirality in the molecule, defining its absolute configuration. |

| Intramolecular Interactions | Non-covalent interactions, such as hydrogen bonds, can stabilize specific conformers. | An intramolecular hydrogen bond between the imino hydrogen and the ester's carbonyl oxygen could be a stabilizing factor in certain conformations. |

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. This technique is indispensable for confirming the identity of a synthesized compound like this compound and distinguishing it from other compounds with the same nominal mass.

For this compound (C₁₂H₁₄N₂O₄), the exact mass of its protonated molecule ([M+H]⁺) can be calculated and compared with the experimentally measured value. The high resolution of the instrument allows for mass measurements with an error of less than 5 parts per million (ppm), providing unambiguous confirmation of the elemental composition.

Table 2: Theoretical HRMS Data for Protonated this compound

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₁₂H₁₅N₂O₄]⁺ | 251.1026 |

Note: This table presents theoretical data. Experimental values would be expected to be in very close agreement.